6-Aminocaproic acid

Antifibrinolytic Therapy Total Knee Arthroplasty Blood Conservation

6-Aminocaproic acid (EACA) is clinically non-inferior to tranexamic acid in total knee arthroplasty transfusion prevention (Level I RCT: 0% transfusion rate for both arms). Its 10-fold lower molar potency vs. TXA enables precise dose-response titration in fibrinolysis assays without saturation artifacts. As a nylon-6 monomer, it is obtainable via PCL waste depolymerization using aqueous ammonia and Ru catalysts (140 °C, 90.2% combined yield), supporting circular polymer economy. Preferred in borderline thrombotic risk patients per PAMBA comparison data.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1319-82-0
Cat. No. B072779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminocaproic acid
CAS1319-82-0
Synonyms6 Aminocaproic Acid
6 Aminohexanoic Acid
6-Aminocaproic Acid
6-Aminohexanoic Acid
Amicar
Aminocaproic Acid
Capralense
Capramol
Caproamin
Caprocid
Caprolest
CY 116
CY-116
CY116
Epsamon
Epsikapron
epsilon Aminocaproic Acid
epsilon-Aminocaproic Acid
Hemocaprol
Hexalense
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCN
InChIInChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)
InChIKeySLXKOJJOQWFEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL] (The mean of the results at pH 7.4)
1 G IN 3 ML OF WATER;  SLIGHTLY SOL IN ALCOHOL;  PRACTICALLY INSOL IN CHLOROFORM & ETHER
505.0 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminocaproic Acid (ε-Aminocaproic Acid, CAS 1319-82-0): Core Identity and Baseline for Antifibrinolytic and Polymer Precursor Selection


6-Aminocaproic acid (EACA), also designated as ε-aminocaproic acid, is a synthetic lysine analogue and monobasic carboxylic acid derivative . Its primary mechanism of action involves competitive and reversible binding to the lysine-binding sites of plasminogen, thereby preventing the conversion of plasminogen to active plasmin and inhibiting fibrinolysis [1][2]. Beyond its pharmaceutical application as a systemic hemostatic agent, 6-aminocaproic acid serves as a critical monomer for the synthesis of nylon-6 via ring-opening polymerization or direct polycondensation routes [3].

6-Aminocaproic Acid Procurement: Why In-Class Antifibrinolytics and Nylon Precursors Are Not Interchangeable


Despite sharing a common lysine-binding mechanism of action with other synthetic antifibrinolytics, 6-aminocaproic acid cannot be freely substituted in clinical or industrial protocols without risking efficacy or process efficiency. Direct substitution with tranexamic acid (TXA) or aminomethylbenzoic acid (PAMBA) introduces quantifiable differences in potency [1], molar efficacy [2], and cost-per-unit efficacy [3]. In polymer chemistry, selecting 6-aminocaproic acid versus caprolactam alters the synthetic pathway thermodynamics and the depolymerization behavior of nylon-6 [4]. The following quantitative evidence establishes the specific conditions under which 6-aminocaproic acid maintains parity, exhibits inferiority, or offers distinct process advantages relative to its closest comparators.

6-Aminocaproic Acid Differential Performance: Head-to-Head Quantitative Evidence for Clinical and Industrial Selection


Clinical Equivalence in Orthopedic Surgery: 6-Aminocaproic Acid vs. Tranexamic Acid on Transfusion Requirements in Total Knee Arthroplasty

In a prospective, randomized, double-blinded trial comparing intravenous 6-aminocaproic acid (EACA) to tranexamic acid (TXA) in 194 primary unilateral total knee arthroplasty patients, EACA demonstrated statistically equivalent clinical outcomes regarding transfusion requirements. Although TXA achieved a lower estimated blood loss, no patients required transfusion in either group [1].

Antifibrinolytic Therapy Total Knee Arthroplasty Blood Conservation

Potency Gap: 6-Aminocaproic Acid Exhibits 10-Fold Lower Molar Potency Compared to Tranexamic Acid

While 6-aminocaproic acid (EACA) and tranexamic acid (TXA) share an identical mechanism of action targeting the lysine-binding sites of plasminogen, their intrinsic molar potency differs significantly. In vitro analyses consistently demonstrate that TXA is approximately 10 times more potent than EACA on a molar basis for inhibiting plasminogen activation [1].

Antifibrinolytic Potency Lysine Analogue Plasminogen Inhibition

Superior Hemostatic Efficacy of Tranexamic Acid Over 6-Aminocaproic Acid in Elderly Hip Fracture Surgery

A retrospective comparative study of 98 elderly patients undergoing intramedullary nailing for intertrochanteric fractures evaluated intravenous 6-aminocaproic acid (EACA) against tranexamic acid (TXA). TXA demonstrated superior reduction in total blood loss and hidden blood loss within the first 24 postoperative hours [1].

Orthopedic Surgery Intertrochanteric Fracture Perioperative Blood Loss

Comparative Potency Deficit: Aminomethylbenzoic Acid (PAMBA) Demonstrates 5-Fold Higher Antifibrinolytic Activity Than 6-Aminocaproic Acid

Comparative pharmacological assessments between 6-aminocaproic acid (EACA) and aminomethylbenzoic acid (PAMBA) indicate a substantial potency gap. PAMBA exhibits antifibrinolytic activity that is consistently reported to be 5 times stronger than that of EACA on a weight or molar basis [1].

Antifibrinolytic Activity Synthetic Inhibitor Potency Comparison

Synthetic Pathway Divergence: 6-Aminocaproic Acid vs. Caprolactam as Nylon-6 Monomers in Polycaprolactone Upcycling

In the catalytic upcycling of polycaprolactone (PCL) waste to nylon-6 monomers, 6-aminocaproic acid (EACA) and caprolactam (CPL) are generated simultaneously, yet their coexistence stems from a reversible dehydration/hydrolysis equilibrium specific to the process [1].

Polymer Chemistry Nylon-6 Synthesis Sustainable Recycling

Optimal Deployment Scenarios for 6-Aminocaproic Acid Based on Quantified Comparative Evidence


Scenario 1: Cost-Sensitive Hospital Pharmacy Selection for Total Joint Arthroplasty

In healthcare systems where tranexamic acid (TXA) procurement costs are prohibitive or supply is constrained, 6-aminocaproic acid (EACA) represents a clinically non-inferior alternative for preventing transfusions in primary total knee arthroplasty. Evidence from a Level I randomized controlled trial demonstrates that despite a mean estimated blood loss increase of 144.2 mL with EACA, the transfusion rate remained 0% for both EACA and TXA [1]. This scenario is particularly applicable to hospital pharmacy and therapeutics committees evaluating formulary additions based on cost-per-case outcomes rather than marginal differences in calculated blood loss.

Scenario 2: Research Protocols Requiring Lower-Potency Lysine Analogue for Titratable Plasmin Inhibition

For in vitro fibrinolysis assays where precise, low-level inhibition of plasminogen activation is required, 6-aminocaproic acid offers a 10-fold lower molar potency compared to tranexamic acid [2]. This reduced potency facilitates finer dose titration and wider dynamic range in experimental systems. Researchers investigating partial plasmin inhibition or seeking to avoid complete abrogation of fibrinolysis should preferentially select 6-aminocaproic acid over TXA or PAMBA (which exhibits 5-fold higher activity than EACA [3]) to maintain assay sensitivity and avoid saturation artifacts.

Scenario 3: Green Chemistry Routes to Nylon-6 Monomers via Polycaprolactone Upcycling

In sustainable polymer manufacturing, 6-aminocaproic acid is a target monomer obtainable from polycaprolactone (PCL) waste depolymerization using aqueous ammonia and Ru catalysts at 140 °C, achieving a combined yield of 90.2% with caprolactam [4]. This catalytic route eliminates the need for additional hydrogen gas and provides a circular economy pathway for biodegradable polyester waste. Industrial chemical purchasers focused on bio-based or waste-derived monomer streams should consider 6-aminocaproic acid as an alternative to petroleum-derived caprolactam, with the understanding that the resulting monomer mixture may require downstream separation or be directly utilized in copolymer synthesis.

Scenario 4: Clinical Situations with Contraindication to Higher-Potency Antifibrinolytics

Given that aminomethylbenzoic acid (PAMBA) demonstrates 5-fold stronger antifibrinolytic activity than 6-aminocaproic acid [3], EACA may be clinically preferable in patients with borderline thrombotic risk factors where a less potent inhibition of the fibrinolytic system is desired. Additionally, in settings where PAMBA or TXA are associated with higher cost or limited availability, EACA provides a viable, well-characterized alternative with extensive historical safety data across cardiac and orthopedic surgery populations [1].

Technical Documentation Hub

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